molecular formula C21H19ClN2O2 B7692380 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide

Cat. No.: B7692380
M. Wt: 366.8 g/mol
InChI Key: ISCABQVAISUWKA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide is a synthetic organic compound that features a benzamide core structure with additional functional groups, including a chlorophenyl, pyridinyl, and ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with an amine, such as 4-chlorophenylamine, in the presence of a base like triethylamine to form the benzamide intermediate.

    Addition of Pyridinyl Group: The final step involves the reaction of the benzamide intermediate with pyridine-3-carboxaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)(pyridin-2-yl)methyl]-2-ethoxybenzamide
  • N-[(4-chlorophenyl)(pyridin-4-yl)methyl]-2-ethoxybenzamide
  • N-[(4-bromophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide

Uniqueness

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-ethoxybenzamide is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group also imparts distinct physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCABQVAISUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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